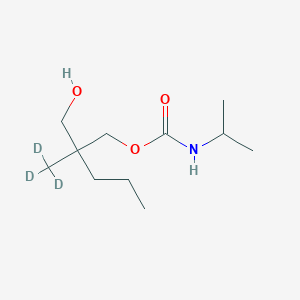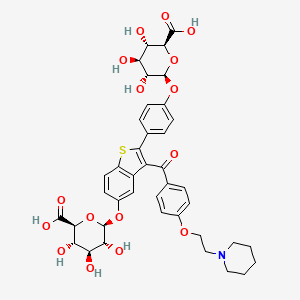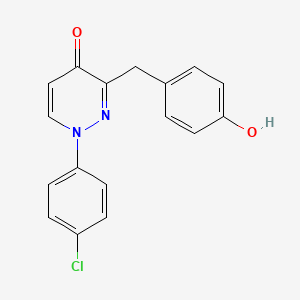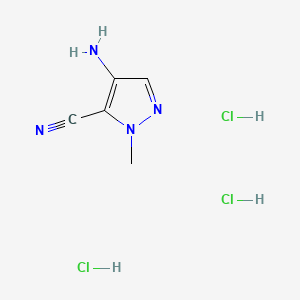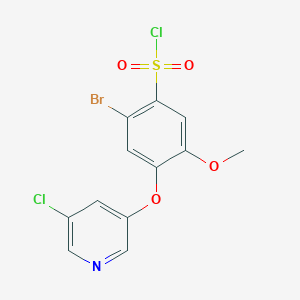
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride is a complex organic compound that features a combination of bromine, chlorine, pyridine, methoxy, and benzenesulfonyl chloride groups
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 5-chloropyridin-3-ol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The bromine and chlorine atoms in the compound can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules and affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride can be compared with other similar compounds such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound lacks the pyridine moiety and has different reactivity and applications.
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: This compound has a morpholine group instead of the methoxybenzenesulfonyl chloride group, leading to different chemical properties and uses.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H8BrCl2NO4S |
|---|---|
Molekulargewicht |
413.1 g/mol |
IUPAC-Name |
2-bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8BrCl2NO4S/c1-19-10-4-12(21(15,17)18)9(13)3-11(10)20-8-2-7(14)5-16-6-8/h2-6H,1H3 |
InChI-Schlüssel |
OLCBNDUOLGBHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1OC2=CC(=CN=C2)Cl)Br)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
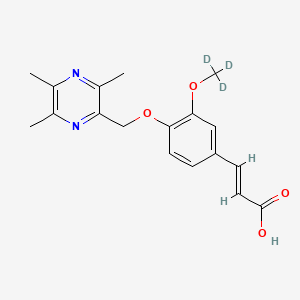

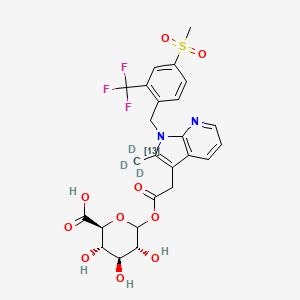
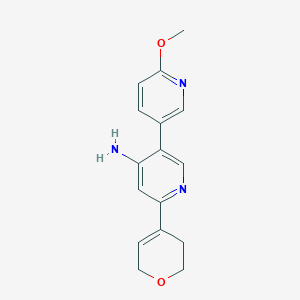
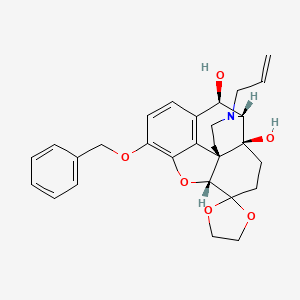
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)



